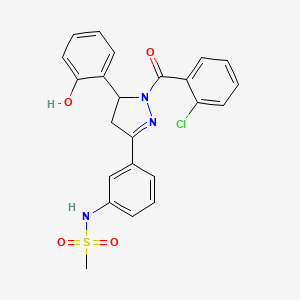

![molecular formula C20H18F3N5O4S3 B3009946 4-(二甲基氨磺酰基)-N-[5-[2-氧代-2-[2-(三氟甲基)苯胺基]乙基]硫代-1,3,4-噻二唑-2-基]苯甲酰胺 CAS No. 392297-26-6](/img/structure/B3009946.png)

4-(二甲基氨磺酰基)-N-[5-[2-氧代-2-[2-(三氟甲基)苯胺基]乙基]硫代-1,3,4-噻二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

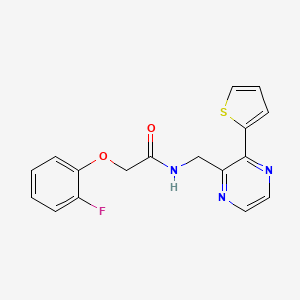

The compound appears to be a complex molecule with multiple functional groups, including a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety. While the provided papers do not directly discuss this compound, they offer insights into the chemical reactions and synthesis of structurally related compounds, which can be used to infer potential synthetic routes and properties of the compound .

Synthesis Analysis

The synthesis of related thiadiazole compounds is described in the first paper, where N-sulfonylamines are reacted with 3-dimethylamino-2H-azirines to yield 1,2,5-thiadiazoles . This suggests that a similar approach could be employed for the synthesis of the thiadiazole moiety in the target compound. The second paper discusses a green synthesis approach for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which involves the reaction of substituted benzohydrazides with a dithioic acid derivative in water . This method could potentially be adapted for the synthesis of the benzamide portion of the target compound, with further modifications to introduce the dimethylsulfamoyl and trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, as indicated by the formation of 1,2,3-oxathiazoles and their isomerization to thiadiazoles . The presence of multiple functional groups and heterocycles in the target compound suggests that it may have a similarly intricate structure, which could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The first paper indicates that the reaction of N-sulfonylamines with azirines can lead to competitive formation of different heterocycles . This implies that the synthesis of the target compound may require careful control of reaction conditions to favor the formation of the desired thiadiazole ring. Additionally, the potential for isomerization reactions, as seen with the oxathiazoles, should be considered when analyzing the chemical reactivity of the target compound.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of the target compound, the synthesis methods described suggest that the compound may be soluble in water, as water is used as the reaction medium in the green synthesis approach . The presence of the trifluoromethyl group could also affect the compound's lipophilicity and electronic properties, potentially influencing its biological activity.

科学研究应用

合成和结构表征

该化合物及其衍生物已使用多种技术合成和表征。例如,4,5-二氢-1,3,4-恶二唑-2-硫酮的衍生物已经过合成和表征,包括红外、1H NMR 和 13C NMR 在内的光谱研究,其分子结构已通过单晶 X 射线衍射得到确认。这些化合物表现出分子间氢键,并已使用 Hirshfeld 表面计算方法进行分析以量化相互接触,从而深入了解它们的分子堆积和相互作用 (Subbulakshmi 等人,2019).

生物活性

多项研究探索了这些化合物的生物活性,包括它们的杀幼虫、抗菌和抗氧化特性。已经制备了新型三嗪酮衍生物,并评估了它们对某些细菌和真菌病原体的抗菌特性,以及它们的蚊子杀幼虫活性 (C. Kumara 等人,2015)。另一项研究合成了 N-(4-氧代-2-硫亚甲基-1,3-噻唑烷-3-基)苯甲酰胺,展示了接近定量的产率并遵循绿色化学原则 (V. Horishny & V. Matiychuk,2020).

药理应用

对这些化合物的药理应用的研究显示了有希望的结果。例如,吖啶-乙酰唑胺偶联物被研究为碳酸酐酶的抑制剂,在各种同工型中显示出低微摩尔和纳摩尔范围内的抑制作用,表明潜在的治疗应用 (Ramazan Ulus 等人,2016)。此外,已经合成了含 1,3,4-噻二唑中的三氟甲基的衍生物,显示出对金黄色葡萄球菌的初步抗菌活性,这突出了这些化合物的治疗潜力 (I. Lalezari & N. Sharghi,1966).

属性

IUPAC Name |

4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O4S3/c1-28(2)35(31,32)13-9-7-12(8-10-13)17(30)25-18-26-27-19(34-18)33-11-16(29)24-15-6-4-3-5-14(15)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,29)(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRGJGNEKOSREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3009864.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B3009867.png)

![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)